molecular formula C19H25N3O4 B10991624 N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Cat. No.: B10991624
M. Wt: 359.4 g/mol
InChI Key: JRLPDVUBRYQPSX-UHFFFAOYSA-N
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Description

The compound N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide features a pyridoindole core fused with a tetrahydro ring system. Key structural elements include:

  • 8-methoxy group on the indole moiety.
  • 4-oxobutanamide chain linked to the pyridoindole nitrogen.
  • N-(2-methoxyethyl) substituent on the amide nitrogen.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C19H25N3O4/c1-25-10-8-20-18(23)5-6-19(24)22-9-7-17-15(12-22)14-11-13(26-2)3-4-16(14)21-17/h3-4,11,21H,5-10,12H2,1-2H3,(H,20,23)

InChI Key

JRLPDVUBRYQPSX-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide typically involves multiple steps:

    Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridoindole structure.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Attachment of the Butanamide Moiety: The final step involves the coupling of the pyridoindole intermediate with a butanamide derivative under amide bond-forming conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Group

N-(4-Iodophenyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
  • Key Difference : The phenyl group is substituted with 4-iodo instead of 2-methoxyethyl.
  • Impact: Increased molecular weight (503.34 g/mol vs. ~430 g/mol for the target compound) due to iodine.
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
  • Key Difference : Pyrimido[5,4-b]indol-4-one core with a sulfanyl acetamide side chain.
  • Impact :
    • The sulfur atom enhances polarizability and may influence redox properties.
    • The pyrimidine ring introduces additional hydrogen-bonding sites compared to the pyridoindole system .

Core Heterocycle Modifications

4-(4-Methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(3-methoxy-4-methylphenyl)piperidine-1-carboxamide (TH9525)
  • Key Difference : Benzodiazol-2-one core replaces pyridoindole.
  • Piperidine-carboxamide chain may improve blood-brain barrier penetration compared to the butanamide chain .
N-Cyclopentyl-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
  • Key Difference : Pyrimidoindol-4-one core with a cyclopentyl-thioacetamide group.
  • Thioacetamide introduces a sulfur atom, altering electronic properties .

Side Chain and Functional Group Variations

4-({5-[3-(1H-Indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)butanamides
  • Key Difference : Oxadiazole-sulfanyl linker replaces the pyridoindole system.
  • Impact :
    • Oxadiazole improves metabolic stability but reduces planarity compared to fused pyridoindole.
    • Sulfanyl groups enhance solubility but may increase susceptibility to oxidation .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound C₂₂H₂₈N₃O₄ Pyrido[4,3-b]indole 8-OMe, N-(2-methoxyethyl) ~430 Moderate lipophilicity, planar core
N-(4-Iodophenyl)-4-(8-methoxy-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide C₂₂H₂₂IN₃O₃ Pyrido[4,3-b]indole 4-Iodo-phenyl 503.34 High molecular weight, halogenated
N-(4-Ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide C₂₈H₂₅N₅O₃S Pyrimido[5,4-b]indol-4-one Sulfanyl acetamide, 3-OMe-phenyl 535.60 Sulfur-enhanced polarity
TH9525 C₂₄H₂₉N₅O₄ Benzodiazol-2-one Piperidine-carboxamide, 3-OMe-4-MePh 475.52 Improved BBB penetration

Research Findings and Implications

Substituent Effects :

  • Electron-withdrawing groups (e.g., iodine in ) increase molecular weight and may enhance receptor binding via halogen bonds.
  • Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways.

Heterocycle Influence :

  • Pyridoindole cores (target compound) exhibit greater planarity than pyrimidoindoles (), favoring interactions with flat enzymatic pockets.
  • Benzodiazol-2-one derivatives () lack fused aromaticity, reducing π-stacking but improving synthetic accessibility.

Side Chain Design :

  • Butanamide chains (target compound) balance flexibility and rigidity, whereas thioacetamide () introduces redox-sensitive moieties.

Biological Activity

N-(2-methoxyethyl)-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H21N3O3C_{16}H_{21}N_{3}O_{3} with a molecular weight of 367.5 g/mol. Its notable structural features include methoxy and butanamide functional groups, which may influence its biological activity.

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : The compound shows varying IC50 values (the concentration required to inhibit cell growth by 50%) across different cancer cell lines. For example, derivatives with similar structures have reported IC50 values ranging from 1.2 to 5.3 µM in certain studies .
CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK2935.3

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds structurally related to it have shown improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). This suggests that the methoxy groups may enhance the compound's ability to scavenge free radicals .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Oxidative Stress : The ability to modulate oxidative stress levels may contribute to both its antioxidant and antiproliferative effects.

Study 1: Anticancer Activity

A study published in MDPI evaluated the anticancer activity of several derivatives related to our compound. The findings indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted therapeutic agents .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds. It was found that these compounds could promote neurite outgrowth in neuronal cultures, suggesting a role in enhancing neuronal repair mechanisms following injury .

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